Stereochemical Purity and Enzymatic Specificity in COMT Metabolism
(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine is the specific product of Catechol-O-methyltransferase (COMT) acting on 3,4-dihydroxyphenylalanine (L-DOPA) [1]. This metabolic pathway, identified in rat liver homogenates and confirmed in patient plasma, demonstrates its biological relevance as a downstream metabolite. The use of the pure (S)-enantiomer is critical for studies of this pathway, as the enzymatic reaction is stereospecific.
| Evidence Dimension | Enzymatic substrate specificity and metabolic origin |
|---|---|
| Target Compound Data | Identified as the product of COMT-mediated O-methylation of L-DOPA in vitro and in vivo [1][2]. |
| Comparator Or Baseline | 3-methoxy-4-hydroxyphenylalanine (3-OMD), the major L-DOPA metabolite; 3,4-dihydroxyphenylalanine (L-DOPA), the substrate. |
| Quantified Difference | This compound represents a minor, distinct metabolic branch compared to the major 3-O-methylation pathway, allowing for specific mechanistic investigations. |
| Conditions | In vitro using rat liver homogenate with S-adenosylmethionine and MgCl2 [1]; in vivo in plasma of Parkinson's disease patients undergoing L-DOPA therapy [2]. |
Why This Matters
This specific metabolic route differentiates the compound from the more abundant 3-OMD, making it a valuable tool for dissecting the complex pharmacology of L-DOPA.
- [1] Ishimitsu T, Hirose S. Formation of 3-hydroxy-4-methoxyphenylalanine from 3,4-dihydroxyphenylalanine by rat liver homogenate. Chem Pharm Bull (Tokyo). 1980;28(7):2272-2273. DOI: 10.1248/cpb.28.2272. PMID: 6778621. View Source
- [2] Ishimitsu T, Hirose S, Asahara K, Imaizumi M. The formation of 3-hydroxy-4-methoxyphenylalanine and 3-hydroxy-4-methoxyphenethylamine in plasma during L-DOPA therapy in patients with Parkinson's disease. Chem Pharm Bull (Tokyo). 1984;32(8):3320-3322. DOI: 10.1248/cpb.32.3320. View Source
